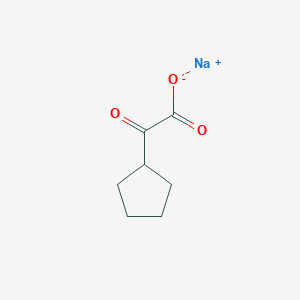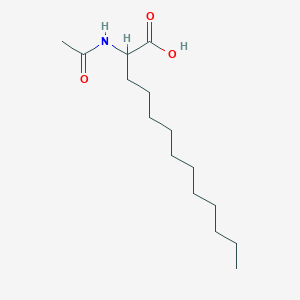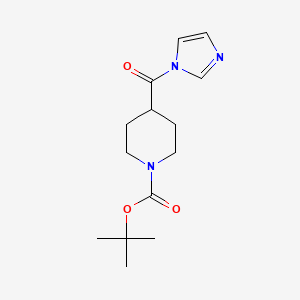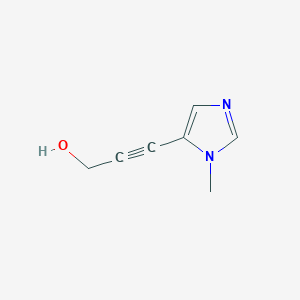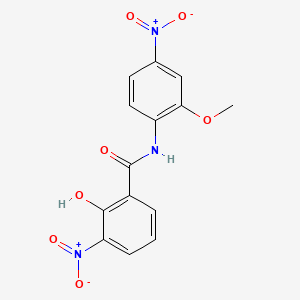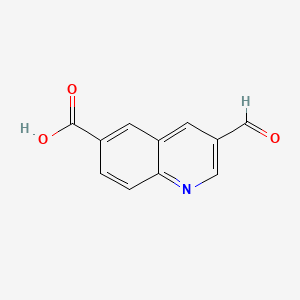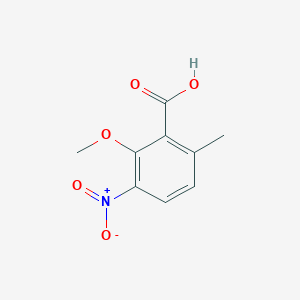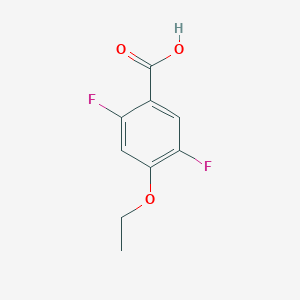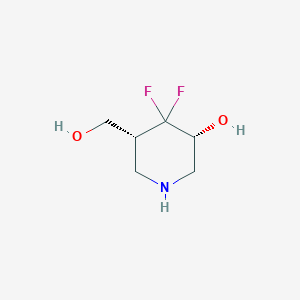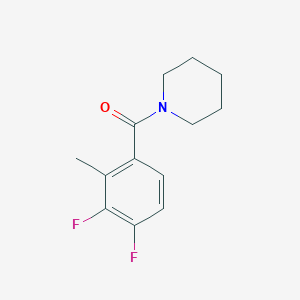
(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone is an organofluorine compound. Organofluorine compounds are characterized by the presence of fluorine atoms attached to carbon atoms. This particular compound features a piperidine ring, which is a common structural motif in medicinal chemistry due to its presence in many pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 3,4-difluoro-2-methylbenzoyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (3,4-Difluorophenyl)(piperidin-1-yl)methanone
- (2,4-Difluoro-3-methylphenyl)(piperidin-1-yl)methanone
- (3,4-Dichloro-2-methylphenyl)(piperidin-1-yl)methanone
Uniqueness
(3,4-Difluoro-2-methylphenyl)(piperidin-1-yl)methanone is unique due to the presence of both fluorine atoms and a piperidine ring. The fluorine atoms can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. Additionally, the specific arrangement of the fluorine atoms and the methyl group on the phenyl ring can affect the compound’s properties and interactions with molecular targets.
特性
分子式 |
C13H15F2NO |
|---|---|
分子量 |
239.26 g/mol |
IUPAC名 |
(3,4-difluoro-2-methylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H15F2NO/c1-9-10(5-6-11(14)12(9)15)13(17)16-7-3-2-4-8-16/h5-6H,2-4,7-8H2,1H3 |
InChIキー |
ALTGQFBKEPSDNR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1F)F)C(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine](/img/structure/B14020846.png)
